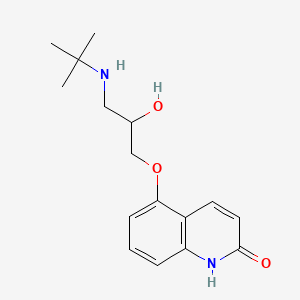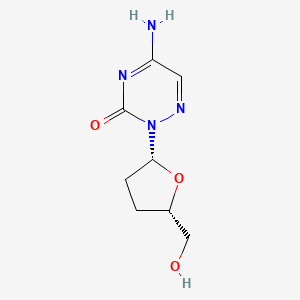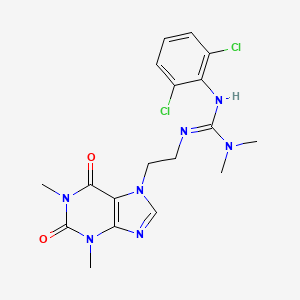
3'-(2-Butylamino)-3'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(2-Butylamino)-3’-deoxyadenosine is a synthetic nucleoside analog. This compound is structurally similar to adenosine but features a butylamino group at the 2’ position and lacks a hydroxyl group at the 3’ position. These modifications can significantly alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Butylamino)-3’-deoxyadenosine typically involves multiple steps, starting from adenosine. The key steps include the protection of functional groups, selective deoxygenation at the 3’ position, and the introduction of the butylamino group at the 2’ position. Common reagents used in these reactions include protecting agents like silyl ethers, reducing agents such as lithium aluminum hydride, and butylamine for the amination step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(2-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Useful for modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
3’-(2-Butylamino)-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3’-(2-Butylamino)-3’-deoxyadenosine involves its interaction with various molecular targets, including enzymes and receptors. The butylamino group can enhance its binding affinity to certain targets, while the lack of a hydroxyl group at the 3’ position can affect its metabolic stability and cellular uptake. These interactions can modulate signaling pathways and cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butylamino)ethanol
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- N-butylpentylone
Uniqueness
3’-(2-Butylamino)-3’-deoxyadenosine is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic pathways, and therapeutic potentials, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
134934-85-3 |
|---|---|
Formule moléculaire |
C14H22N6O3 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-7(2)19-9-8(4-21)23-14(11(9)22)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |
Clé InChI |
CQIQQMZNBWTRTR-FANCQLLMSA-N |
SMILES isomérique |
CCC(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
CCC(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


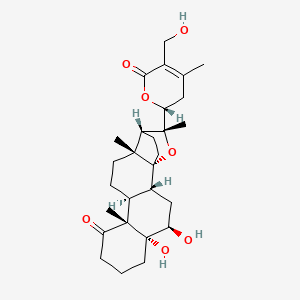
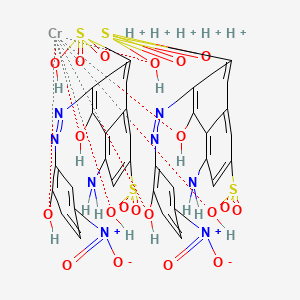
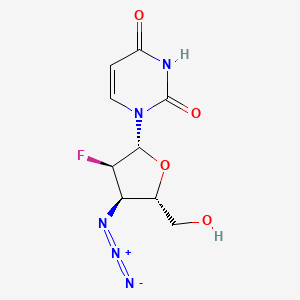
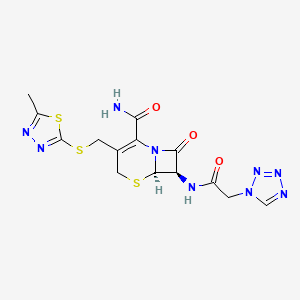
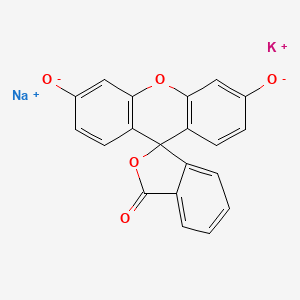

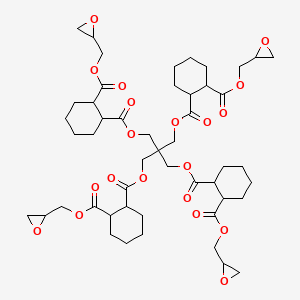
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
